HIV‑1 RNase H Dual Inhibition: Scaffold Validation for 2‑Substituted‑6‑(trifluoromethyl)nicotinic Acids
In the 2‑amino‑6‑(trifluoromethyl)nicotinic acid series, the most active compound (21) inhibits HIV‑1 RT‑associated RNase H with an IC₅₀ of 14 µM and suppresses viral replication in cell‑based assays with a selectivity index >10 [REFS‑1]. Although the 2‑morpholino analog has not been directly tested in this assay, the scaffold validation confirms that the 6‑CF₃ pyridine core supports target engagement, and the 2‑substituent can be varied to tune potency and selectivity. The morpholino variant is expected to offer distinct solubility and metabolic stability profiles compared with the arylamino series.
| Evidence Dimension | HIV‑1 RT‑associated RNase H inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured for 2‑morpholino‑6‑(trifluoromethyl)nicotinic acid |
| Comparator Or Baseline | 2‑Arylamino‑6‑(trifluoromethyl)nicotinic acid derivative (compound 21): IC₅₀ = 14 µM |
| Quantified Difference | Scaffold validated; morpholino analog projected to afford altered physicochemical properties while maintaining core target engagement |
| Conditions | In‑vitro recombinant HIV‑1 RT enzyme assay; cell‑based viral replication assay |
Why This Matters
Provides a biologically validated scaffold for antiviral drug discovery; the morpholino‑CF₃ variant expands the SAR space around a proven chemotype.
- [1] Corona A, et al. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules. 2020;25(6):1338. doi:10.3390/molecules25061338. View Source
